A Comprehensive Technical Guide to Methyl 3-(aminomethyl)picolinate Hydrochloride: Properties, Applications, and Protocols
A Comprehensive Technical Guide to Methyl 3-(aminomethyl)picolinate Hydrochloride: Properties, Applications, and Protocols
Foreword: Methyl 3-(aminomethyl)picolinate hydrochloride is a pivotal heterocyclic building block for professionals in pharmaceutical research and organic synthesis. Its structure, featuring a pyridine core substituted with a methyl ester and an aminomethyl group, offers two distinct and versatile points for chemical modification. This guide provides an in-depth analysis of its chemical and physical properties, outlines its primary applications, and furnishes detailed protocols for its handling and use, grounded in established scientific principles.
Chemical Identity and Physicochemical Properties
Methyl 3-(aminomethyl)picolinate hydrochloride is the salt form of the corresponding picolinate ester, which enhances its stability and solubility in polar solvents. This characteristic is crucial for its application in various reaction conditions, particularly in aqueous or protic media.
Chemical Structure
Caption: Chemical structure of Methyl 3-(aminomethyl)picolinate hydrochloride.
Core Properties
A summary of the key identifiers and physicochemical properties of Methyl 3-(aminomethyl)picolinate hydrochloride is presented below.
| Property | Value | Reference(s) |
| CAS Number | 1050610-67-7 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂O₂ | [1][2] |
| Molecular Weight | 202.64 g/mol | [1][2] |
| Synonyms | Methyl 3-(aminomethyl)pyridine-2-carboxylate hydrochloride | [2] |
| Purity | ≥95% | [2] |
| Appearance | Solid / White powder (inferred from related compounds) | [3] |
| Solubility | Expected to be soluble in water, methanol, and other polar protic solvents. | |
| Storage | Store in a cool, dry place under an inert atmosphere. | [4] |
Spectroscopic and Analytical Characterization
Confirmation of the identity and purity of Methyl 3-(aminomethyl)picolinate hydrochloride is essential before its use in synthesis or biological assays. Standard analytical techniques provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. For this compound, a deuterated solvent such as D₂O or DMSO-d₆ is recommended due to the salt's polarity.
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¹H NMR (Expected Signals):
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Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (typically δ 7.5-8.5 ppm). The precise chemical shifts and coupling constants (J-values) will depend on the substitution pattern.
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Methylene Protons (-CH₂-): A singlet or AB quartet around δ 4.0-4.5 ppm, adjacent to the electron-withdrawing ammonium group.
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Methyl Ester Protons (-OCH₃): A sharp singlet at approximately δ 3.8-4.0 ppm.[5]
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Amine Protons (-NH₃⁺): A broad signal that may exchange with solvent protons (like D₂O) and can vary in chemical shift.
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Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. Using electrospray ionization (ESI), the expected observation would be the molecular ion for the free base.
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Expected Ion: [M+H]⁺ at m/z ≈ 167.08, corresponding to the protonated free base (C₈H₁₀N₂O₂).
Infrared (IR) Spectroscopy
IR spectroscopy helps to identify key functional groups.
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Characteristic Absorptions:
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C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.[5]
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N-H Bends/Stretches (Ammonium): Broad absorptions in the range of 2800-3200 cm⁻¹ and bending vibrations around 1500-1600 cm⁻¹.
-
C-O Stretch (Ester): A signal in the 1000-1300 cm⁻¹ region.[5]
-
Aromatic C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region.
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Core Applications in Research and Development
The utility of Methyl 3-(aminomethyl)picolinate hydrochloride stems from its bifunctional nature, making it a valuable intermediate in constructing more complex molecular architectures.
Role as a Synthetic Intermediate
The primary amine and the methyl ester functionalities serve as versatile handles for a wide range of chemical transformations. The hydrochloride salt is typically neutralized in situ using a non-nucleophilic base (e.g., triethylamine, DIPEA) to unmask the reactive primary amine for subsequent reactions.
Caption: Key synthetic transformations of Methyl 3-(aminomethyl)picolinate.
Significance in Medicinal Chemistry
The aminopicolinate scaffold is a privileged structure in drug discovery. Picolinic acid derivatives and related aminopyridines are key components in molecules developed for a range of therapeutic areas, including antimycobacterial agents and fungicides.[6][7][8] The presence of a primary amine allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties. This molecule is an ideal starting point for fragment-based drug discovery (FBDD) campaigns, where its fragments can be elaborated into potent and selective drug candidates.
Experimental Protocols
The following protocols are representative workflows. Researchers should always first consult the Safety Data Sheet (SDS) and perform a thorough risk assessment.
Protocol for Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for forming an amide bond with the primary amine of Methyl 3-(aminomethyl)picolinate hydrochloride.
Materials:
-
Methyl 3-(aminomethyl)picolinate hydrochloride
-
Carboxylic acid (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: To a solution of the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DMF, add EDC (1.2 eq.). Stir the mixture at room temperature for 20-30 minutes. Causality: This pre-activation step forms a highly reactive O-acylisourea intermediate, which is then converted to the more stable HOBt-ester, minimizing side reactions and racemization.
-
Amine Preparation: In a separate flask, dissolve Methyl 3-(aminomethyl)picolinate hydrochloride (1.05 eq.) in anhydrous DMF. Add DIPEA or TEA (2.5 eq.) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10 minutes. Causality: The base is crucial to deprotonate the ammonium salt, making the nitrogen lone pair available for nucleophilic attack. An excess is used to also neutralize the HCl formed during the coupling reaction.
-
Coupling Reaction: Add the activated carboxylic acid solution from Step 1 to the amine solution from Step 2.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, saturated aqueous NaHCO₃, and brine. Causality: The aqueous washes remove the DMF solvent, unreacted coupling agents, and other water-soluble byproducts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. The compound may be shipped under cold-chain conditions.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4] The hydrochloride salt can be hygroscopic.
-
Dispensing: Weigh the compound rapidly in a low-humidity environment to minimize water absorption. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Safety and Hazard Information
Users must familiarize themselves with the potential hazards before handling this chemical.
| Hazard Category | Information | Reference(s) |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
| Handling Precautions | Avoid breathing dust. Wash hands thoroughly after handling. Use in a well-ventilated area. | |
| Incompatibilities | Strong oxidizing agents, strong bases. | |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | |
| First Aid (Skin) | Wash with plenty of soap and water. |
Conclusion
Methyl 3-(aminomethyl)picolinate hydrochloride is a strategically important chemical intermediate with high potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the primary amine and the methyl ester—provide a reliable platform for the development of novel compounds. Understanding its fundamental properties, handling requirements, and reaction protocols is key to successfully leveraging this versatile building block in research and development endeavors.
References
- Aribo Biotechnology. 1050610-67-7 | Methyl 3-(aminomethyl)
- BLD Pharm. 1050610-67-7|Methyl 3-(aminomethyl)
- ACS Publications. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega.
- University of Calgary. Spectroscopy Tutorial: Esters.
- Chem-Impex. 3-Aminomethyl-benzoic acid methyl ester hydrochloride.
- Google Patents. Process for synthesis of picolinamides.
- Santa Cruz Biotechnology. Methyl 3-(aminomethyl)
- Sigma-Aldrich. Methyl 3-(aminomethyl)
- Google Patents.
- SELLECK CHEMICALS. Methyl 3-(aminomethyl)
Sources
- 1. 1050610-67-7|Methyl 3-(aminomethyl)picolinate hydrochloride|BLD Pharm [bldpharm.com]
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- 3. chemimpex.com [chemimpex.com]
- 4. Methyl 3-(aminomethyl)benzoate hydrochloride | 17841-68-8 [sigmaaldrich.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
Figure 1: Structure of Methyl 3-(aminomethyl)picolinate hydrochloride with systematic numbering for NMR assignment.
